4,4'-Oxybis(2,6-di-tert-butylphenol)
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Overview
Description
4,4’-Oxybis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant known for its high performance in stabilizing polymers. This compound is particularly effective in preventing the oxidative degradation of carbon-chain polymers such as polypropylene and isoprene rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol. One common method is the base oxidative dehydrogenation of hydroquinone with 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . Another approach involves the use of a heterogeneous catalytic system, which provides high catalytic activity and results in a high-purity product .
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2,6-di-tert-butylphenol) often employs the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The oxidized form can be reduced back to the original bisphenol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to revert the oxidized form back to the bisphenol.
Major Products
Oxidation: 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The original 4,4’-Oxybis(2,6-di-tert-butylphenol).
Scientific Research Applications
4,4’-Oxybis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers such as polypropylene and isoprene rubber.
Biology: Investigated for its potential in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in preventing oxidative damage in medical polymers.
Industry: Widely used in the stabilization of fuels, oils, and various plastics.
Mechanism of Action
The antioxidant mechanism of 4,4’-Oxybis(2,6-di-tert-butylphenol) involves the scavenging of peroxy radicals (ROO•) and the transformation into 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . This oxidized form can then be reduced back to the original bisphenol, creating a cyclic process that continues until the stabilizer is exhausted . This cyclic transformation ensures high antioxidant activity and prolongs the lifespan of the stabilized materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants.
2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used in biolubricants for its oxidative stability.
Uniqueness
4,4’-Oxybis(2,6-di-tert-butylphenol) stands out due to its high performance in stabilizing a wide range of polymers and its ability to undergo cyclic transformations, which enhances its antioxidant efficiency . Its sterically hindered structure also provides superior protection against oxidative degradation compared to other phenolic antioxidants .
Properties
CAS No. |
6029-98-7 |
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Molecular Formula |
C28H42O3 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C28H42O3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
YAANQTVLZABMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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